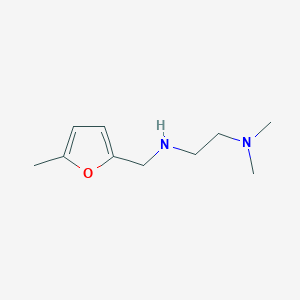

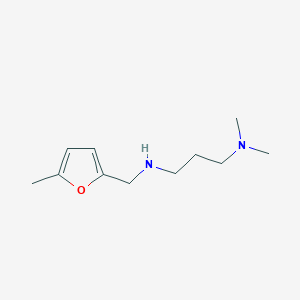

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring and two amine groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as basicity due to the amine groups and aromaticity due to the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine groups and the aromatic furan ring might influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Atmospheric Chemistry

- Molecular Interactions in Atmospheric Processes : Methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamines, interact with sulfuric acid, a key component in atmospheric processes. These interactions are significant for understanding the formation of new particles in the atmosphere, with implications for climate and air quality modeling (Elm et al., 2016).

Medicinal Chemistry

- Urease Inhibition and Anti-Leishmanial Properties : Zn(II) complexes with thiophenyl and furyl-derived N,N-diamines ligands have demonstrated substantial urease inhibitory potential and anti-leishmanial activity. This highlights the potential of these compounds in therapeutic applications, particularly in infectious disease control (Nayab et al., 2022).

Materials Science

Corrosion Inhibition in Materials : Certain derivatives of propane-1,3-diamine exhibit effective corrosion inhibition properties for mild steel in acidic environments. This research contributes to the development of more efficient and sustainable corrosion inhibitors (Louadi et al., 2017).

Polymeric Adducts and Coordination Polymers : Rhodium(II) tetraacetate complexes with aliphatic diamines, including propane-1,3-diamine derivatives, form coordination polymers. These polymers have potential applications in gas occlusion, highlighting their relevance in materials chemistry (Jaźwiński et al., 2013).

Electrochemistry

- Electrochemical Generation of Nitrogen Species : Research into the electrochemical oxidation of diamines, such as propane-1,3-diamines, has led to the formation of unstable nitrogen species. This is important for understanding chemical reactions and processes in electrochemistry (Fuchigami et al., 1980).

Propriétés

IUPAC Name |

N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHRLBHQGIFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B487903.png)

![3-(4-Methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487933.png)

![3-(4-Methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487936.png)

![4-(6-Cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487937.png)

![6-(4-Bromophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487942.png)

![4-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487943.png)

![6-(2,6-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487944.png)

![4-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487949.png)

![4-[6-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487950.png)

![6-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487952.png)

![3-(4-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487954.png)

![3-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487956.png)

![3-(4-Methoxyphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487957.png)